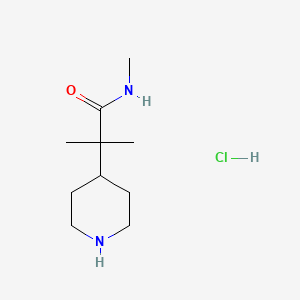

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride

CAS No.:

Cat. No.: VC18230574

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21ClN2O |

|---|---|

| Molecular Weight | 220.74 g/mol |

| IUPAC Name | N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H |

| Standard InChI Key | ZYPRHMJEVXYPNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1CCNCC1)C(=O)NC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 4-position with a propanamide group. The amide nitrogen is dimethylated, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The IUPAC name, N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride, reflects this arrangement.

Key structural identifiers include:

-

SMILES: CC(C)(C1CCNCC1)C(=O)NC.Cl

-

InChIKey: ZYPRHMJEVXYPNH-UHFFFAOYSA-N

The hydrochloride salt formation introduces a chloride ion, contributing to a molecular weight of 220.74 g/mol compared to the free base (184.28 g/mol).

Synthesis and Manufacturing

Industrial-Scale Considerations

Optimization for large-scale production would require:

-

Catalyst Selection: Palladium or nickel catalysts for hydrogenation steps.

-

Purification Techniques: Recrystallization or column chromatography to isolate the hydrochloride salt.

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a precursor for novel analgesics or neuroactive agents. Its modular structure allows for:

-

Structural Modifications: Tailoring pharmacokinetics (e.g., lipophilicity, half-life).

-

Target Validation: Probing receptor subtypes in neurological disorders.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Structural Differences | Potential Applications |

|---|---|---|---|

| N,N-Dimethyl-2-(piperidin-4-yl)propanamide | Lacks hydrochloride salt | Opioid receptor modulation | |

| N-(Piperidin-4-yl)propanamide hydrochloride | Shorter alkyl chain, no methylation | Solubility enhancement |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume